molecular formula C10H13ClO B156310 1-(4-Chlorophenyl)-2-methylpropan-2-ol CAS No. 5468-97-3

1-(4-Chlorophenyl)-2-methylpropan-2-ol

Cat. No.: B156310
CAS No.: 5468-97-3
M. Wt: 184.66 g/mol
InChI Key: WAAJRPRSQXYYAA-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-methylpropan-2-ol is an organic compound characterized by the presence of a chlorophenyl group attached to a methylpropanol structure

Scientific Research Applications

1-(4-Chlorophenyl)-2-methylpropan-2-ol has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and intermediates.

Safety and Hazards

This involves identifying any risks associated with handling or exposure to the compound, as well as appropriate safety precautions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-2-methylpropan-2-ol typically involves the reaction of 4-chlorobenzaldehyde with isobutylmagnesium bromide, followed by hydrolysis. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalysts and optimized reaction conditions are employed to maximize output while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-2-methylpropan-2-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like sodium hydroxide or other bases facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-chlorophenylacetone, while reduction could produce 1-(4-chlorophenyl)-2-methylpropan-2-amine.

Comparison with Similar Compounds

  • 1-(4-Bromophenyl)-2-methylpropan-2-ol
  • 1-(4-Fluorophenyl)-2-methylpropan-2-ol
  • 1-(4-Methylphenyl)-2-methylpropan-2-ol

Uniqueness: 1-(4-Chlorophenyl)-2-methylpropan-2-ol is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties

Properties

IUPAC Name

1-(4-chlorophenyl)-2-methylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO/c1-10(2,12)7-8-3-5-9(11)6-4-8/h3-6,12H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAAJRPRSQXYYAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=C(C=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20203137
Record name 4-Chloro-alpha,alpha-dimethylphenethylic alcohol
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Molecular Weight

184.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5468-97-3
Record name 4-Chloro-α,α-dimethylbenzeneethanol
Source CAS Common Chemistry
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Record name 4-Chloro-alpha,alpha-dimethylphenethylic alcohol
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Record name 5468-97-3
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Record name 4-Chloro-alpha,alpha-dimethylphenethylic alcohol
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Record name 4-chloro-α,α-dimethylphenethylic alcohol
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Record name 4-Chloro-α,α-dimethylbenzeneethanol
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Synthesis routes and methods

Procedure details

A solution of 4-chlorobenzyl chloride (165 g; 1.02 mole) in ether (500 ml) was added dropwise during one hour to magnesium (24.3 g; 1.00 mole) in a three-necked flask equipped with stirrer and reflux condenser. The spontaneous reflux was allowed to continue for another hour and the solution was cooled. Acetone (60.0 g. 1.30 mole) was added dropwise and the solution heated to reflux for three hours. After cooling, the reaction mixture was poured out on ice (500 ml) and concentrated hydrochloric acid (92 ml). The phases were separated. The organic phase was washed with water, dried (Na2SO4) and evaporated in vacuum. The residual oil was fractionated affording 1-(4-chlorophenyl)-2-methyl-2-propanol (b.p. 123°-124° C./12 mm Hg; nD25 =1.5300; 128.5 g, 70% yield).
Quantity
165 g
Type
reactant
Reaction Step One
Quantity
24.3 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step Two
Quantity
92 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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